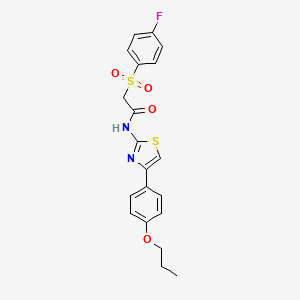

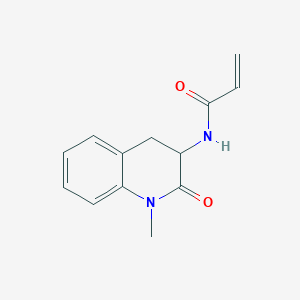

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Antitumor Activity and Kinase Inhibition

Research on compounds with structural similarities, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlights potential antitumor activities and selectivity towards specific kinases. Such compounds have demonstrated efficacy in inhibiting Met kinase superfamily, suggesting a pathway for investigating the anticancer potential of "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" through kinase inhibition mechanisms (Schroeder et al., 2009).

Histone Deacetylase Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and have been targeted for cancer therapy. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have shown selective inhibition of HDACs, offering a framework for exploring "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" as a potential HDAC inhibitor for cancer treatment (Zhou et al., 2008).

DNA Binding and Antitumor Effects

The study of small molecules targeting DNA structures, including 9‐aminoacridine carboxamides, underlines the importance of DNA interaction in antitumor activity. These molecules' ability to bind to various DNA structures and their biological activity assessment might provide valuable insights into the potential DNA-binding properties and antitumor effects of "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" (Howell et al., 2012).

Immunomodulation

The modulation of immune responses by compounds can be a significant avenue for therapeutic application. For instance, derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have shown remarkable activity against solid tumors, suggesting the potential for "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" to act as an immunomodulatory agent (Atwell et al., 1987).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(4-propylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-3-4-18-7-9-20(10-8-18)23-22(25)19-13-15-24(16-14-19)28(26,27)21-11-5-17(2)6-12-21/h5-12,19H,3-4,13-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUJUZLUACVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

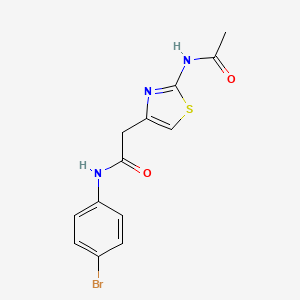

![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)

![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)

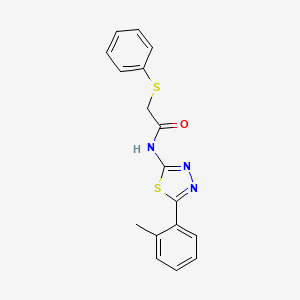

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)

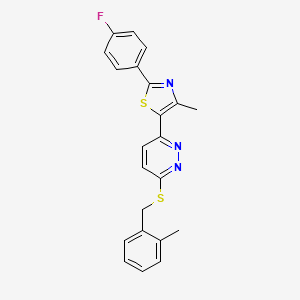

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)

amine hydrochloride](/img/structure/B2608841.png)